![molecular formula C14H13F3N2O4S2 B2733765 N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate CAS No. 338794-38-0](/img/structure/B2733765.png)
N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate is a chemical compound that is commonly known as TAK-659. It is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and functioning of B cells and other immune cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases and B cell malignancies.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate, also known as 2-{[4-(trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-dimethylsulfamate:
Pharmaceutical Development
This compound’s structure, featuring a trifluoromethyl group, is significant in pharmaceutical chemistry due to its ability to enhance the metabolic stability and bioavailability of drug candidates. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting in the body . Research has shown that such compounds can be used in the development of new medications for various diseases, including cancer and inflammatory conditions.
Agrochemical Applications
In agrochemistry, compounds with trifluoromethyl groups are valuable for developing pesticides and herbicides. These groups can increase the efficacy and environmental stability of agrochemicals, making them more effective against pests and weeds while reducing the frequency of application . This compound could be explored for creating new agrochemical formulations that are both potent and environmentally friendly.
Material Science
The unique chemical properties of this compound make it a candidate for use in material science, particularly in the development of advanced polymers and coatings. The trifluoromethyl group can impart desirable properties such as hydrophobicity, chemical resistance, and thermal stability to materials . These materials can be used in various industrial applications, including protective coatings and high-performance plastics.
Electrochemical Sensors
This compound can be utilized in the fabrication of electrochemical sensors. The presence of the trifluoromethyl group can enhance the sensitivity and selectivity of sensors used for detecting various analytes . These sensors can be applied in environmental monitoring, medical diagnostics, and industrial process control, providing accurate and reliable measurements.
Catalysis
In the field of catalysis, this compound can serve as a ligand or catalyst in various chemical reactions. The trifluoromethyl group can influence the electronic properties of the catalyst, improving its efficiency and selectivity . This application is particularly relevant in organic synthesis, where precise control over reaction conditions is crucial for producing high-purity compounds.
Organic Synthesis
This compound can be used as a building block in organic synthesis to create more complex molecules. The trifluoromethyl group can participate in various chemical reactions, allowing for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science . This versatility makes it a valuable tool for chemists working on the development of new compounds.
Biomedical Research
In biomedical research, this compound can be explored for its potential biological activities. Compounds with trifluoromethyl groups have been shown to exhibit various biological properties, including anti-inflammatory, antimicrobial, and anticancer activities . Research into this compound could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Environmental Science
This compound can be investigated for its potential applications in environmental science, particularly in the development of new methods for pollution control and remediation. The trifluoromethyl group can enhance the stability and reactivity of compounds used in environmental applications, making them more effective in breaking down pollutants and contaminants .
Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) Interaction of the Polymeric Layer Derived from 3-(4-Trifluoromethyl)-phenyl)-thiophene with Synthetic Stimulants on the Phase Boundary - Chemosensors (MDPI)
Eigenschaften
IUPAC Name |
[2-[[4-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S2/c1-19(2)25(21,22)23-11-7-8-24-12(11)13(20)18-10-5-3-9(4-6-10)14(15,16)17/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIKPQWJKDBNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

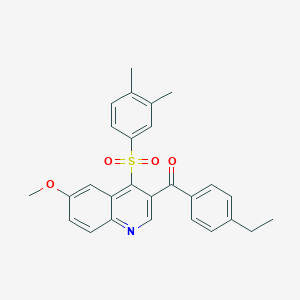
![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B2733683.png)
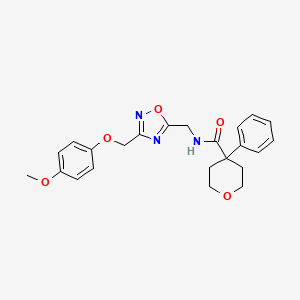
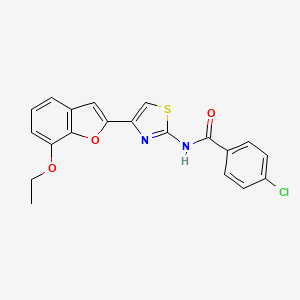
![8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2733689.png)
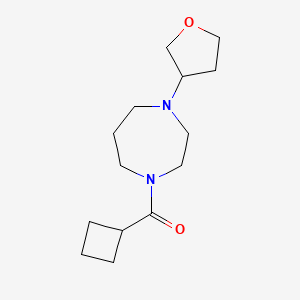
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2733692.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2733695.png)
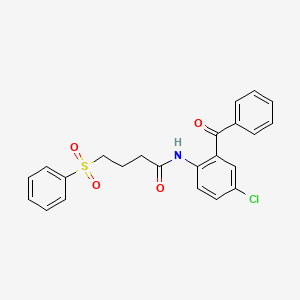
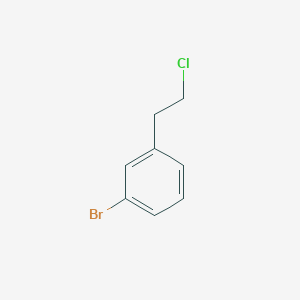

![1-(2-Phenoxyethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2733700.png)
![3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2733704.png)
![4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2733705.png)